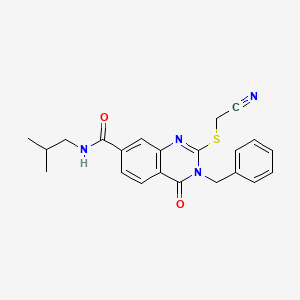

3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinazoline derivative, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

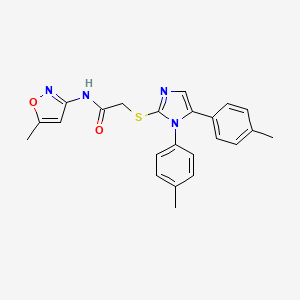

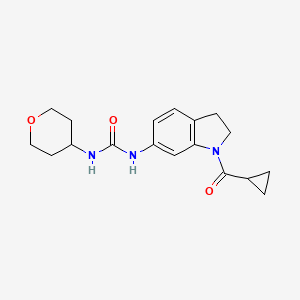

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, with additional functional groups attached at specific positions. These include a benzyl group, a cyanomethylthio group, and an isobutyl group .Chemical Reactions Analysis

Quinazoline derivatives can participate in a variety of chemical reactions, depending on the specific functional groups present. For example, the cyanomethylthio group might be susceptible to nucleophilic attack, while the benzyl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of the polar cyanomethylthio group might increase its solubility in polar solvents .Scientific Research Applications

Antitubercular and Antibacterial Activities

Quinazoline derivatives have been synthesized and evaluated for their potential in treating bacterial and tubercular infections. A study highlighted the synthesis of quinazolinone analogs with significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Rao & Subramaniam, 2015).

Analgesic Activity

Another research avenue explores the analgesic properties of quinazoline derivatives. A study involving the synthesis of pyrazoles and triazoles bearing a quinazoline moiety demonstrated selected compounds' effectiveness in relieving pain, indicating the potential of quinazoline derivatives in developing new analgesic drugs (Saad, Osman, & Moustafa, 2011).

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial efficacy. The synthesis of novel thio- and oxazepino[7,6-b]quinolines revealed moderate to good anti-bacterial and anti-fungal activities among synthesized compounds, showcasing the broad-spectrum potential of quinazoline derivatives against various pathogens (Hamidi et al., 2015).

Cytotoxic Activity

The potential of quinazoline derivatives in cancer therapy has been a subject of interest. A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives reported significant cytotoxic activities against various cancer cell lines, suggesting the therapeutic potential of quinazoline derivatives in oncology (Bu et al., 2001).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15(2)13-24-20(27)17-8-9-18-19(12-17)25-22(29-11-10-23)26(21(18)28)14-16-6-4-3-5-7-16/h3-9,12,15H,11,13-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNJDTRPOYUFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)

![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)

![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)